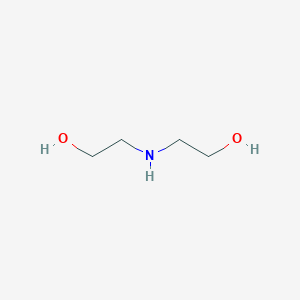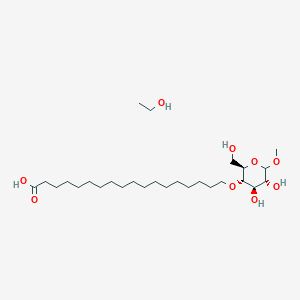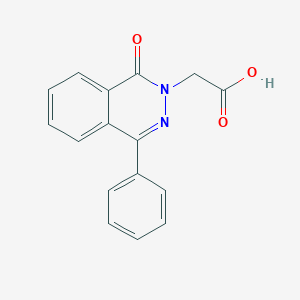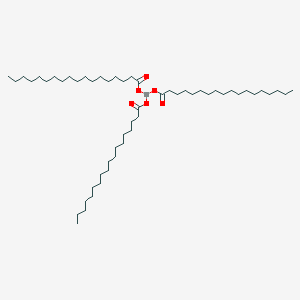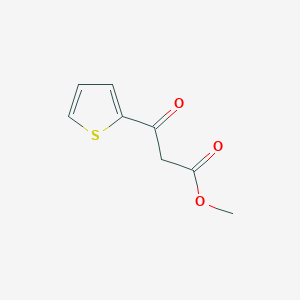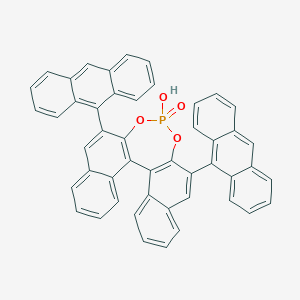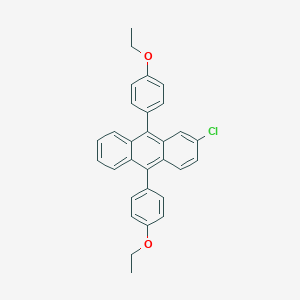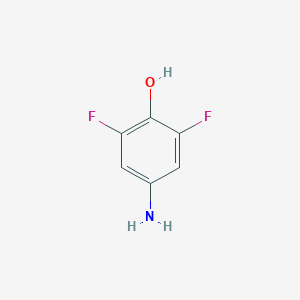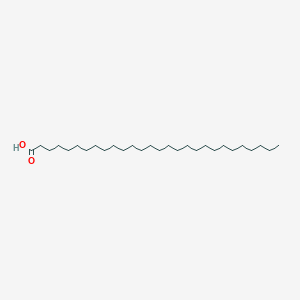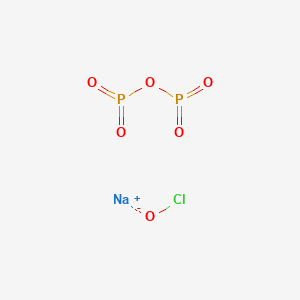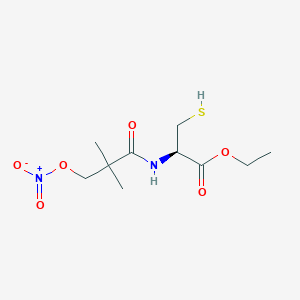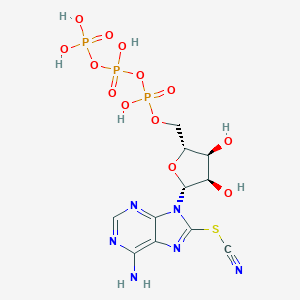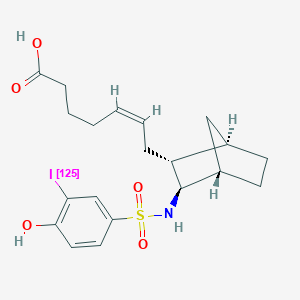
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, also known as AH23848, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves the inhibition of cyclooxygenase enzymes, specifically COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Several studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has several advantages for laboratory experiments, including its synthetic nature and ease of purification. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, including its potential use in combination therapy for cancer and its potential as a therapeutic agent for inflammatory bowel disease. Further research is also needed to investigate the potential side effects and toxicity of this compound. Additionally, the development of more efficient synthesis methods for 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid could lead to its wider use in various therapeutic applications.
Conclusion
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, specifically COX-2. Although this compound has several advantages for laboratory experiments, its potential toxicity requires careful handling and monitoring. Further research is needed to investigate its potential therapeutic applications and potential side effects.
Synthesemethoden
The synthesis of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves several steps, including the reaction of 3-iodo-4-hydroxybenzenesulfonyl chloride with bicyclohept-2-ene-1-carboxylic acid, followed by the addition of heptenoic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and arthritis. Several studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that play a crucial role in inflammation.
Eigenschaften
CAS-Nummer |
130940-73-7 |
|---|---|
Produktname |
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid |
Molekularformel |
C20H26INO5S |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,4S)-3-[(4-hydroxy-3-(125I)iodanylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H26INO5S/c21-17-12-15(9-10-18(17)23)28(26,27)22-20-14-8-7-13(11-14)16(20)5-3-1-2-4-6-19(24)25/h1,3,9-10,12-14,16,20,22-23H,2,4-8,11H2,(H,24,25)/b3-1-/t13-,14+,16-,20-/m1/s1/i21-2 |
InChI-Schlüssel |
RILIUTBHQHCVMM-AULLTFLWSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2NS(=O)(=O)C3=CC(=C(C=C3)O)[125I])C/C=C\CCCC(=O)O |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O |
Kanonische SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O |
Synonyme |
7-(3-iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid I-S-145-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



